molecular formula C15H30O3Si B1593005 Ethyl 4-((tert-butyldimethylsilyl)oxy)cyclohexanecarboxylate CAS No. 676560-15-9

Ethyl 4-((tert-butyldimethylsilyl)oxy)cyclohexanecarboxylate

Cat. No.: B1593005
CAS No.: 676560-15-9
M. Wt: 286.48 g/mol
InChI Key: VFEJEBVELPDVHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-((tert-butyldimethylsilyl)oxy)cyclohexanecarboxylate (CAS: 676560-15-9) is a silyl-protected cyclohexane derivative. Its structure comprises a cyclohexane ring with a tert-butyldimethylsilyl (TBDMS) ether group at the 4-position and an ethyl ester at the carboxylate position. This compound is widely used in organic synthesis, particularly for protecting hydroxyl groups during multi-step reactions due to the TBDMS group’s stability under basic and mildly acidic conditions . It is commercially available in 1g quantities with a purity of 95% .

The TBDMS group enhances steric bulk and lipophilicity, making the compound resistant to nucleophilic attack and hydrolysis. These properties are critical in pharmaceutical intermediates and natural product synthesis, where selective protection/deprotection strategies are essential.

Properties

IUPAC Name

ethyl 4-[tert-butyl(dimethyl)silyl]oxycyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O3Si/c1-7-17-14(16)12-8-10-13(11-9-12)18-19(5,6)15(2,3)4/h12-13H,7-11H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFEJEBVELPDVHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CC1)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20630964, DTXSID301143072, DTXSID301146907
Record name Ethyl 4-{[tert-butyl(dimethyl)silyl]oxy}cyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301143072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl cis-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301146907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676560-15-9, 158009-09-7, 158009-08-6
Record name Ethyl 4-{[tert-butyl(dimethyl)silyl]oxy}cyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301143072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl cis-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301146907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material Preparation

Ethyl 4-hydroxycyclohexanecarboxylate can be prepared by reduction or functionalization of 4-oxocyclohexanecarboxylate derivatives. For example, the reduction of 5-oxocyclohex-1-en-1-yl trifluoromethanesulfonate with diisobutylaluminum hydride (DIBAL-H) at low temperature (-78 °C to room temperature) yields the hydroxy intermediate in moderate to good yields (ca. 50-70%).

Silylation Procedure

The hydroxyl group is protected by reaction with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as triethylamine or imidazole. The reaction is typically performed in anhydrous dichloromethane (CH2Cl2) or tetrahydrofuran (THF) under inert atmosphere (nitrogen or argon) at low temperature (0–4 °C) to room temperature.

Typical procedure:

  • Dissolve ethyl 4-hydroxycyclohexanecarboxylate in dry CH2Cl2.
  • Cool the solution to 0–4 °C.
  • Add triethylamine (1.1 equiv) as base.
  • Add TBSCl (1.0 equiv) dropwise over 30–60 minutes.
  • Stir the reaction mixture at room temperature for 12–16 hours under nitrogen.
  • Quench the reaction with water and extract the organic layer.
  • Wash with saturated aqueous NaCl solution.
  • Dry over anhydrous magnesium sulfate (MgSO4).
  • Filter and concentrate under reduced pressure.
  • Purify by flash column chromatography on silica gel.

This procedure affords this compound as a colorless oil or solid, typically in yields exceeding 90% with high purity.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Anhydrous dichloromethane (CH2Cl2) or THF Dry solvents essential to prevent TBSCl hydrolysis
Base Triethylamine or imidazole Imidazole can act as both base and catalyst
Temperature 0–4 °C during addition, then room temperature Controls reaction rate and selectivity
Molar Ratio (TBSCl:OH) 1.0–1.1:1 Slight excess of base to neutralize HCl
Reaction Time 12–16 hours Monitored by TLC for completion
Atmosphere Nitrogen or argon Prevent moisture and oxidation
Purification Flash chromatography on silica gel Eluent: hexane/ethyl acetate mixtures

Representative Experimental Data

Step Reagents & Conditions Yield (%) Product State Purity (%)
Hydroxy intermediate synthesis DIBAL-H reduction of triflate intermediate at -78 °C to RT 50–70 Colorless oil >95
Silylation TBSCl (1 equiv), Et3N (1.1 equiv), CH2Cl2, 0–4 °C to RT, 16 h 90–99 White solid or oil >97

Mechanistic Insights and Notes

  • The silylation reaction proceeds via nucleophilic attack of the hydroxyl oxygen on the silicon center of TBSCl, facilitated by the base which scavenges the released HCl.
  • The reaction is sensitive to moisture; water can hydrolyze TBSCl, reducing yield.
  • Imidazole can be used as a base and catalyst, often improving reaction rates and yields.
  • The bulky tert-butyl and dimethyl groups on the silicon confer steric protection, making the silyl ether stable under a variety of conditions but removable under fluoride ion treatment.
  • Purification by flash chromatography is necessary to remove residual reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((tert-butyldimethylsilyl)oxy)cyclohexanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Organic Synthesis

Ethyl 4-((tert-butyldimethylsilyl)oxy)cyclohexanecarboxylate is primarily used as a protecting group for hydroxyl functionalities in organic synthesis. The TBDMS group shields hydroxyl groups from unwanted reactions during multi-step syntheses. This protection is reversible, allowing for selective deprotection under mild conditions using fluoride ions.

Pharmaceutical Development

The compound serves as an intermediate in the synthesis of biologically active molecules, including pharmaceuticals. Its application in drug development includes the construction of complex structures that are pivotal for therapeutic efficacy. For example, it has been utilized in synthesizing potential drug candidates targeting various metabolic pathways.

Natural Products Chemistry

In natural products chemistry, this compound aids in the synthesis of complex natural products where selective functionalization is required. The TBDMS group allows chemists to manipulate other functional groups without interfering with hydroxyl groups, facilitating the creation of intricate molecular architectures typical of natural products.

Material Science

This compound finds applications in material science as well, particularly in the production of fine chemicals and advanced materials. Its reactivity and ability to modify surfaces make it suitable for developing new materials with tailored properties.

Case Studies

Several case studies highlight the practical applications of this compound:

  • Synthesis of Antiviral Agents : Researchers have employed this compound as a key intermediate in synthesizing antiviral agents, demonstrating its effectiveness in creating complex structures necessary for biological activity.
  • Natural Product Synthesis : In a study focusing on the total synthesis of a specific natural product, the TBDMS-protected compound was integral in achieving high selectivity during functional group transformations.

Mechanism of Action

The mechanism of action of Ethyl 4-((tert-butyldimethylsilyl)oxy)cyclohexanecarboxylate primarily involves its role as a protecting group in organic synthesis. The tert-butyldimethylsilyl group protects hydroxyl groups from unwanted reactions, allowing selective transformations to occur at other sites in the molecule. The protection is reversible, enabling the recovery of the original hydroxyl group under mild conditions using fluoride ions .

Comparison with Similar Compounds

Ethyl 6-(4-Chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate

Structure: This compound features a cyclohexenone ring substituted with 4-chlorophenyl and 4-fluorophenyl groups at positions 6 and 4, respectively, along with an ethyl ester . Synthesis: Prepared via Michael addition of ethyl acetoacetate to chalcones in the presence of NaOH . Key Properties:

  • Conformational Flexibility : The cyclohexene ring adopts varied conformations (envelope, screw-boat, half-chair) depending on substituents and crystallization conditions .
  • Intermolecular Interactions : Weak C–H···O hydrogen bonds stabilize crystal packing, with dihedral angles between aromatic rings ranging from 76.4° to 89.9° .
    Applications : Serves as a synthon for spiro compounds and heterocycles like isoxazoles and pyrazoles .

Comparison with Target Compound :

  • Reactivity: The cyclohexenone derivative is more reactive due to the conjugated enone system, enabling Michael additions and cyclizations. In contrast, the TBDMS-protected compound is inert under similar conditions.
  • Steric Effects: The TBDMS group in the target compound introduces greater steric hindrance than the aryl groups in the cyclohexenone derivative.

Ethyl 4-((5-Bromopyridin-2-yl)oxy)cyclohexanecarboxylate

Structure : Features a cyclohexane ring with a 5-bromopyridin-2-yloxy substituent at the 4-position and an ethyl ester .
Key Properties :

  • Electronic Effects : The bromopyridinyl group is electron-withdrawing, altering the electronic environment of the cyclohexane ring compared to the TBDMS group.
  • Applications : Likely used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine substituent .

Comparison with Target Compound :

  • Stability : The TBDMS group offers superior hydrolytic stability compared to the bromopyridinyl ether, which may undergo nucleophilic aromatic substitution.
  • Synthetic Utility : The bromopyridinyl derivative is tailored for metal-catalyzed reactions, whereas the TBDMS-protected compound is optimized for hydroxyl protection.

Ethyl 4-Oxo-2-(trifluoromethyl)cyclohexane-1-carboxylate

Structure : Contains a ketone at the 4-position and a trifluoromethyl (CF₃) group at the 2-position of the cyclohexane ring .
Key Properties :

  • Electron-Withdrawing Effects : The CF₃ group increases acidity at adjacent positions and enhances thermal stability.
  • Applications : Used in agrochemicals and pharmaceuticals where metabolic stability and electronegativity are critical .

Comparison with Target Compound :

  • Functional Groups : The ketone and CF₃ groups introduce polar and electronic effects absent in the TBDMS-protected compound.
  • Reactivity: The ketone enables keto-enol tautomerism, offering pathways for further functionalization, unlike the inert TBDMS ether.

Tabular Comparison of Key Features

Compound Key Substituents Synthesis Method Key Properties Applications References
Ethyl 4-((tert-butyldimethylsilyl)oxy)cyclohexanecarboxylate TBDMS ether, ethyl ester Silylation of hydroxyl group High steric bulk, hydrolytic stability Hydroxyl protection in organic synthesis
Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate 4-Cl/4-F aryl, enone, ethyl ester Michael addition Conformational flexibility, weak H-bonding Building block for spiro/heterocyclic compounds
Ethyl 4-((5-bromopyridin-2-yl)oxy)cyclohexanecarboxylate 5-Bromopyridinyl, ethyl ester Etherification Electron-withdrawing substituent Cross-coupling reactions
Ethyl 4-oxo-2-(trifluoromethyl)cyclohexane-1-carboxylate Ketone, CF₃, ethyl ester Friedel-Crafts acylation? High thermal stability, acidity Pharmaceuticals, agrochemicals

Research Findings and Implications

  • Steric vs. Electronic Effects : The TBDMS group prioritizes steric protection, while substituents like CF₃ or bromopyridinyl emphasize electronic modulation .
  • Crystallography: Cyclohexenone derivatives exhibit conformational diversity in the solid state, influencing their reactivity and intermolecular interactions .
  • Purity and Availability : The target compound is available at 95% purity, sufficient for most synthetic applications, whereas other derivatives may require further purification .

Biological Activity

Ethyl 4-((tert-butyldimethylsilyl)oxy)cyclohexanecarboxylate (CAS No. 676560-15-9) is an organic compound characterized by its molecular formula C15H30O3SiC_{15}H_{30}O_{3}Si and a molecular weight of approximately 286.49 g/mol. This compound is notable for its versatility in organic synthesis, particularly as a protecting group for hydroxyl functionalities in various chemical reactions.

The biological activity of this compound is primarily linked to its role in organic synthesis, where it acts as a protecting group. The tert-butyldimethylsilyl (TBDMS) moiety protects hydroxyl groups from unwanted reactions, facilitating selective transformations at other sites within the molecule. This protection is reversible, allowing for the regeneration of the original hydroxyl group under mild conditions, typically using fluoride ions .

Applications in Biological Research

  • Synthesis of Bioactive Compounds : This compound is utilized in the synthesis of various biologically active molecules, including pharmaceuticals and natural products. Its ability to protect hydroxyl groups makes it essential in multi-step synthetic pathways where selective reactivity is crucial.
  • Drug Development : this compound plays a significant role in the development of drug candidates by enabling modifications that enhance bioactivity or pharmacokinetics. It has been involved in studies examining metabolic pathways relevant to drug metabolism and efficacy .
  • Research on Metabolic Pathways : The compound has been investigated for its potential effects on metabolic pathways, particularly those involving fatty acid synthesis and mitochondrial function. For instance, compounds structurally related to this compound have been studied for their inhibitory effects on fatty-acid synthase (FASN), which is crucial in cancer metabolism .

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the use of this compound as an intermediate in synthesizing novel anticancer agents. The synthesized compounds exhibited selective cytotoxicity against specific tumor cell lines, showcasing the potential for this compound in drug discovery .

Case Study 2: Inhibition of Fatty Acid Synthase

Research has indicated that derivatives of compounds similar to this compound can inhibit FASN, leading to decreased mitochondrial function and increased oxidative stress within cancer cells. This suggests that such compounds may have therapeutic implications in cancer treatment by targeting metabolic pathways critical for tumor growth .

Data Table: Summary of Biological Activity Studies

Study ReferenceBiological ActivityFindings
Organic SynthesisKey intermediate in synthesizing bioactive molecules
Drug DevelopmentEnhances bioactivity and pharmacokinetics in drug candidates
Metabolic PathwaysInhibits FASN, impacting mitochondrial function

Q & A

Q. What are the optimal synthetic routes for Ethyl 4-((tert-butyldimethylsilyl)oxy)cyclohexanecarboxylate, and how do reaction conditions influence yield?

The synthesis typically involves protecting a hydroxyl group on cyclohexanecarboxylate with tert-butyldimethylsilyl (TBDMS) chloride. A common approach includes:

  • Step 1 : Reacting 4-hydroxycyclohexanecarboxylic acid ethyl ester with TBDMS-Cl in the presence of a base (e.g., imidazole) in anhydrous dichloromethane under nitrogen .
  • Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization requires strict anhydrous conditions and controlled reaction times (12–24 hours). Competing side reactions, such as over-silylation or ester hydrolysis, are minimized using stoichiometric TBDMS-Cl (1.1 equiv) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

  • 1H NMR : Peaks at δ 0.08–0.12 ppm (TBDMS -Si(CH3)2), δ 1.20–1.25 ppm (ethyl ester -CH3), and δ 3.5–4.1 ppm (cyclohexane -CH-O-Si) .
  • 13C NMR : Signals near δ 18–25 ppm (TBDMS carbons) and δ 170–175 ppm (ester carbonyl) .
  • FT-IR : Strong absorbance at ~1250 cm⁻¹ (Si-O-C) and ~1700 cm⁻¹ (C=O) . High-resolution mass spectrometry (HR-MS) confirms molecular ion [M+H]+ at m/z 343.23 .

Q. How does the TBDMS protecting group enhance the compound’s utility in multistep syntheses?

The TBDMS group improves stability under acidic/basic conditions and prevents undesired hydroxyl reactivity during subsequent steps (e.g., nucleophilic substitutions or oxidations). It can be selectively removed using tetrabutylammonium fluoride (TBAF) without affecting the ethyl ester .

Advanced Research Questions

Q. What strategies resolve contradictions in stereochemical outcomes during the synthesis of silylated cyclohexane derivatives?

Conflicting reports on stereoselectivity arise from variations in cyclohexane ring conformation (chair vs. boat) during silylation. Computational modeling (DFT) predicts that axial silylation dominates in chair conformers, but experimental data may show equatorial preference due to solvent polarity . For Ethyl 4-((TBDMS)oxy)cyclohexanecarboxylate, stereochemical purity (>95%) is achieved using bulky silylating agents and low-temperature conditions (−20°C) to restrict ring flipping .

Q. How can researchers leverage this compound as a precursor in bioactive molecule synthesis?

The TBDMS-protected hydroxyl group enables selective functionalization of the cyclohexane ring. Examples include:

  • Anticancer Agents : Coupling with fluorophenyl chalcones via Michael addition to form spirocyclic intermediates .
  • Neuroactive Compounds : Deprotection followed by amidation yields analogs targeting GABA receptors . A comparative study showed 30% higher yield in spirocyclic derivatives compared to non-silylated precursors .

Q. What computational methods predict the compound’s binding affinity to biological targets, and how do functional groups influence interactions?

Molecular docking (AutoDock Vina) and dynamics simulations (GROMACS) reveal that the TBDMS group creates hydrophobic interactions with enzyme pockets (e.g., cyclooxygenase-2), while the ester carbonyl forms hydrogen bonds with catalytic residues . Replacing TBDMS with smaller silyl groups (e.g., TMS) reduces binding stability by 40%, highlighting the importance of steric bulk .

Key Methodological Recommendations

  • Purification : Use silica gel chromatography with hexane/ethyl acetate (8:2) to isolate the product .
  • Stability Testing : Monitor degradation under acidic conditions (pH <3) via HPLC; half-life >48 hours at 25°C .
  • Stereochemical Analysis : Employ NOESY NMR to confirm axial vs. equatorial silylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-((tert-butyldimethylsilyl)oxy)cyclohexanecarboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-((tert-butyldimethylsilyl)oxy)cyclohexanecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.